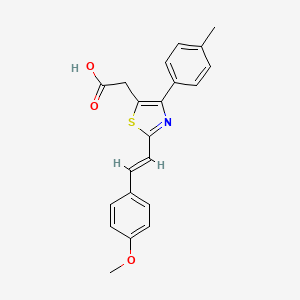
2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid is an organic compound with a complex structure that includes a thiazole ring, methoxyphenyl, and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions One common approach is the condensation of 4-methoxybenzaldehyde with 4-methylbenzaldehyde in the presence of a base to form the corresponding chalcone This intermediate is then reacted with thioamide under acidic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Brominated or nitrated aromatic compounds.
科学的研究の応用
2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.
類似化合物との比較
Similar Compounds
- 2-(2-(4-Methoxyphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
- 2-(2-(4-Methylphenyl)ethenyl)-4-(4-methoxyphenyl)-5-thiazoleacetic acid
- 2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-chlorophenyl)-5-thiazoleacetic acid
Uniqueness
2-(2-(4-Methoxyphenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid is unique due to the specific combination of methoxy and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
116759-13-8 |
|---|---|
分子式 |
C21H19NO3S |
分子量 |
365.4 g/mol |
IUPAC名 |
2-[2-[(E)-2-(4-methoxyphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C21H19NO3S/c1-14-3-8-16(9-4-14)21-18(13-20(23)24)26-19(22-21)12-7-15-5-10-17(25-2)11-6-15/h3-12H,13H2,1-2H3,(H,23,24)/b12-7+ |
InChIキー |
FFYFHTQFCNTHIE-KPKJPENVSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC=C(C=C3)OC)CC(=O)O |
正規SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC=C(C=C3)OC)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


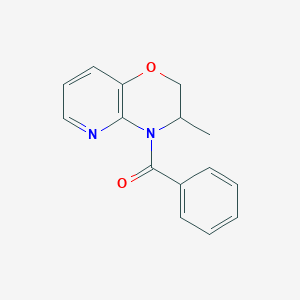

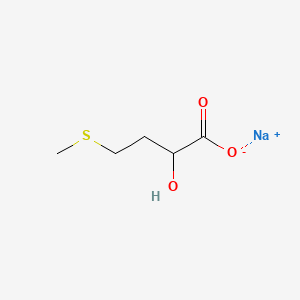



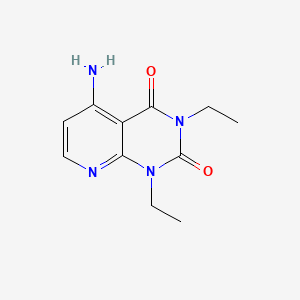
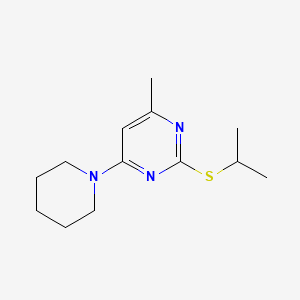
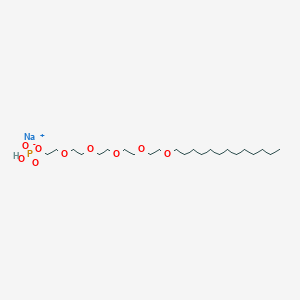



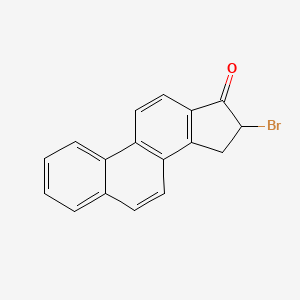
![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)
